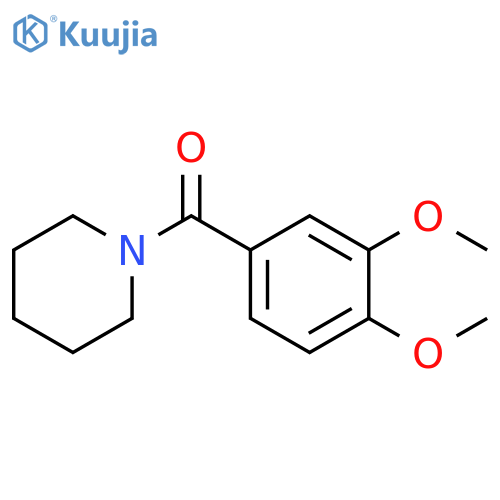Cas no 42420-13-3 (1-(3,4-dimethoxybenzoyl)piperidine)

42420-13-3 structure
商品名:1-(3,4-dimethoxybenzoyl)piperidine
1-(3,4-dimethoxybenzoyl)piperidine 化学的及び物理的性質
名前と識別子
-
- Methanone, (3,4-dimethoxyphenyl)-1-piperidinyl-
- 1-(3,4-dimethoxybenzoyl)piperidine
-
- インチ: 1S/C14H19NO3/c1-17-12-7-6-11(10-13(12)18-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3
- InChIKey: HJYZNJFFEPUIRG-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(OC)C(OC)=C1)(N1CCCCC1)=O
1-(3,4-dimethoxybenzoyl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-15028640-50mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 50mg |
$227.0 | 2023-09-27 | |
| Enamine | EN300-15028640-250mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 250mg |
$249.0 | 2023-09-27 | |
| Enamine | EN300-15028640-5000mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 5000mg |
$783.0 | 2023-09-27 | |
| Enamine | EN300-15028640-10000mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 10000mg |
$1163.0 | 2023-09-27 | |
| Enamine | EN300-15028640-1000mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 1000mg |
$271.0 | 2023-09-27 | |
| Enamine | EN300-15028640-100mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 100mg |
$238.0 | 2023-09-27 | |
| Enamine | EN300-15028640-0.05g |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 0.05g |
$73.0 | 2023-04-29 | ||
| Enamine | EN300-15028640-2500mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 2500mg |
$529.0 | 2023-09-27 | |
| Enamine | EN300-15028640-500mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 500mg |
$260.0 | 2023-09-27 |
1-(3,4-dimethoxybenzoyl)piperidine 関連文献
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
42420-13-3 (1-(3,4-dimethoxybenzoyl)piperidine) 関連製品
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 13769-43-2(potassium metavanadate)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
